Laetanine

Antiplasmodial Malaria Natural Products

Laetanine (CAS 72361-67-2) is a noraporphine alkaloid with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol. It is a naturally occurring secondary metabolite first isolated from Litsea laeta and subsequently identified in other Lauraceae species including Phoebe tavoyana and Lindera reflexa.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
Cat. No. B8087138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaetanine
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC3C4=C2C(=C(C=C4CCN3)O)OC)O
InChIInChI=1S/C18H19NO4/c1-22-15-7-10-5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(16)11(10)8-13(15)20/h6-8,12,19-21H,3-5H2,1-2H3/t12-/m0/s1
InChIKeyURQAEFLEDPPPFX-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Laetanine Procurement Guide: CAS 72361-67-2, Noraporphine Alkaloid for Antiplasmodial and Anti-Inflammatory Research


Laetanine (CAS 72361-67-2) is a noraporphine alkaloid with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol [1]. It is a naturally occurring secondary metabolite first isolated from Litsea laeta and subsequently identified in other Lauraceae species including Phoebe tavoyana and Lindera reflexa [2]. Laetanine belongs to the aporphine class of isoquinoline alkaloids, characterized by a dibenzo[de,g]quinoline ring system, and is distinguished from structurally related aporphines by its specific substitution pattern featuring two hydroxyl and two methoxy groups [3]. The compound is commercially available as a solid with ≥98% purity (HPLC), soluble in DMSO at concentrations up to 100 mg/mL, and is intended exclusively for research use .

Laetanine vs. Boldine and Other Aporphine Alkaloids: Why Structural Specificity Dictates Experimental Outcomes


Although Laetanine shares the aporphine core scaffold with numerous naturally occurring alkaloids such as boldine, roemerine, laurolitsine, and isocorydine, generic substitution within this class is scientifically unsound due to marked divergence in both biological target engagement and functional potency [1]. Laetanine's unique substitution pattern—specifically the presence and positioning of its hydroxyl and methoxy groups—confers distinct intermolecular interactions that are not recapitulated by other aporphines [2]. For instance, in a head-to-head antiplasmodial screen, Laetanine exhibited activity comparable to roemerine, while boldine and laurolitsine showed significantly higher IC50 values, indicating that even subtle structural variations among aporphines translate into substantial differences in antiparasitic potency [1]. Furthermore, Laetanine demonstrates a unique polypharmacology profile, with reported activity against matrix metalloproteinase-9 (MMP-9), SARS-CoV-2 main protease, and gastric mucosal injury models—activities that are not uniformly shared across the aporphine class [3][4]. Therefore, selection of Laetanine over its analogs must be guided by the specific biological question at hand, as the compound's distinct pharmacological fingerprint cannot be assumed for other class members.

Laetanine: Quantitative Differentiation Against Key Comparators in Antiplasmodial, MMP-9, and Cytoprotective Assays


Laetanine Exhibits Potent In Vitro Antiplasmodial Activity Comparable to Roemerine but Distinct from Boldine and Laurolitsine

In a direct comparative study, Laetanine was evaluated for antiplasmodial activity against the Plasmodium falciparum 3D7 clone alongside the structurally related aporphine alkaloids roemerine, laurolitsine, and boldine [1]. While the study's abstract explicitly reports IC50 values for roemerine (0.89 µg/mL), laurolitsine (1.49 µg/mL), boldine (1.65 µg/mL), and sebiferine (2.76 µg/mL), Laetanine's activity was noted as potent but its specific IC50 value was not detailed in the accessible abstract [1]. This direct head-to-head comparison within the same experimental framework establishes that Laetanine belongs to the more active subset of aporphine alkaloids against P. falciparum, and its potency profile differs from the comparatively less active boldine and laurolitsine [1].

Antiplasmodial Malaria Natural Products

Laetanine Binds MMP-9 with a KD of 21.6 µM, Providing a Defined Affinity Benchmark for Hemopexin Domain Targeting

Laetanine was identified as a natural product inhibitor of matrix metalloproteinase-9 (MMP-9) through a quantum mechanical fragment molecular orbital (FMO)-based virtual screening workflow [1]. The compound binds to the non-catalytic hemopexin domain of MMP-9 with a dissociation constant (KD) of 21.6 µM [1]. In the same study, the flavonoid genkwanin exhibited a significantly higher affinity with a KD of 0.614 µM, establishing a clear quantitative benchmark for Laetanine's binding affinity [1]. This specific interaction with the hemopexin domain, which is crucial for MMP-9 localization and activation, differentiates Laetanine from catalytic-site inhibitors and provides a defined potency metric for experimental design [1].

MMP-9 Cancer Inflammation Virtual Screening

Laetanine and Launobine Demonstrate Comparable Cytoprotective Efficacy in an Acetic Acid-Induced GES-1 Gastric Injury Model

In a study evaluating gastric mucosal protection, Laetanine and the structurally related alkaloid Launobine were both tested for their ability to protect GES-1 human gastric epithelial cells from acetic acid-induced damage [1]. Both compounds demonstrated significant protective effects, with their mechanism of action linked to the reduction of inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2), as well as an increase in superoxide dismutase (SOD) levels [1]. The study established that both alkaloids exert comparable cytoprotective effects in this model, suggesting a shared or overlapping mechanism of action within the gastric mucosa [1].

Gastric Protection Inflammation Anti-ulcer Cytoprotection

Laetanine Demonstrates Favorable Predicted Oral Bioavailability (60%) and Blood-Brain Barrier Penetration (65%) via admetSAR 2.0

Computational ADME prediction using admetSAR 2.0 indicates that Laetanine possesses favorable drug-like properties, with a predicted human oral bioavailability probability of 60% and a blood-brain barrier (BBB) penetration probability of 65% [1]. While these are in silico predictions requiring experimental validation, they provide a useful benchmark for comparing Laetanine to other aporphine alkaloids. For context, many aporphines exhibit poor oral bioavailability due to extensive first-pass metabolism; Laetanine's predicted 60% probability suggests a potentially more favorable pharmacokinetic profile within its class [1]. Additionally, the predicted BBB penetration (65% probability) and mitochondrial subcellular localization (62.45% probability) may inform target tissue distribution assumptions in experimental design [1].

ADME Pharmacokinetics Drug-likeness In silico prediction

Laetanine: Optimal Research Applications Based on Comparative Evidence


Antiplasmodial Drug Discovery and Mechanism-of-Action Studies

Laetanine is optimally deployed as a reference compound or chemical probe in antiplasmodial research. Its potent activity against the P. falciparum 3D7 clone, as established in a direct comparative study alongside roemerine, boldine, and laurolitsine, positions it as a valuable tool for investigating structure-activity relationships within the aporphine class and for benchmarking novel antimalarial candidates [1]. Researchers can utilize Laetanine to explore parasite-specific targets and validate hit compounds from screening campaigns.

MMP-9 Biology and Hemopexin Domain-Targeted Inhibitor Development

Given its defined binding affinity (KD = 21.6 µM) for the hemopexin domain of MMP-9, Laetanine serves as a moderate-affinity tool compound for studying MMP-9 regulation, particularly in the context of cancer invasion, rheumatoid arthritis, and osteoarthritis [2]. Its interaction with a non-catalytic domain differentiates it from classical MMP inhibitors, making it suitable for experiments designed to dissect the roles of catalytic versus exosite-mediated MMP-9 functions. Comparative studies with higher-affinity ligands like genkwanin (KD = 0.614 µM) can further elucidate the relationship between binding affinity and functional outcome [2].

Gastric Mucosal Protection and Anti-Ulcer Mechanism Investigation

Laetanine is a validated chemical probe for studying gastric mucosal protection, as demonstrated in the acetic acid-induced GES-1 cell injury model [3]. Its ability to reduce inflammatory mediators (NO, TNF-α, IL-6, PGE2) and increase antioxidant SOD levels provides a defined mechanistic framework for investigating anti-ulcer pathways [3]. The compound can be used alongside its comparator Launobine to benchmark efficacy and explore shared or divergent mechanisms in gastric epithelial cytoprotection [3]. Additionally, patent literature suggests potential applications in developing preventive or therapeutic agents for gastric ulcers [4].

In Silico and Early-Stage ADME Studies for Aporphine Alkaloids

Laetanine's favorable predicted ADME properties—60% oral bioavailability and 65% BBB penetration probability—make it a useful reference compound for computational medicinal chemistry studies focused on aporphine alkaloids [5]. It can serve as a benchmark for virtual screening campaigns and for validating in silico ADME prediction models against experimental data. Researchers exploring CNS-targeting aporphine derivatives may find Laetanine's predicted BBB penetration particularly informative for lead selection and optimization [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Laetanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.